molecular formula C18H23FN4O2 B11810584 tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate

Cat. No.: B11810584
M. Wt: 346.4 g/mol
InChI Key: FUESZTSUEHICPI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a triazole ring, and a fluorophenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with piperidine and tert-butyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability. The fluorophenyl group enhances the compound’s binding affinity to its targets, facilitating its biological activity .

Comparison with Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 3-(4-fluorophenyl)-4-oxo-1-piperidinecarboxylate
  • tert-Butyl 4-(2-((trifluoromethyl)sulfonyl)oxy)phenyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate stands out due to the presence of the triazole ring, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions, such as in the development of PROTACs and other therapeutic agents .

Properties

Molecular Formula

C18H23FN4O2

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl 4-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate

InChI

InChI=1S/C18H23FN4O2/c1-18(2,3)25-17(24)23-10-8-13(9-11-23)16-20-15(21-22-16)12-4-6-14(19)7-5-12/h4-7,13H,8-11H2,1-3H3,(H,20,21,22)

InChI Key

FUESZTSUEHICPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NN2)C3=CC=C(C=C3)F

Origin of Product

United States

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